3-Bromo-2,4,6-trimethylphenylboronic acid

説明

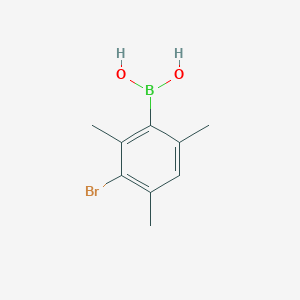

3-Bromo-2,4,6-trimethylphenylboronic acid is an organoboron compound with the molecular formula C9H12BBrO2 and a molecular weight of 242.91 g/mol . This compound is characterized by the presence of a boronic acid group attached to a brominated trimethylphenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid typically involves the bromination of 2,4,6-trimethylphenylboronic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

化学反応の分析

Types of Reactions: 3-Bromo-2,4,6-trimethylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidative cross-coupling and addition reactions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate or sodium hydroxide in an aqueous or organic solvent.

Oxidative Cross-Coupling: This reaction uses oxidizing agents like copper(II) acetate or silver(I) oxide in the presence of a suitable solvent.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 3-Bromo-2,4,6-trimethylphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl and vinyl groups. The compound serves as a boronic acid reagent that can react with various electrophiles, including α-bromocarbonyl compounds and bromoarenes.

| Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|

| Suzuki Coupling | This compound + Bromoarene | Toluene, K2CO3, 100°C | Up to 90% |

| Cross-Coupling with α-Bromocarbonyl Compounds | This compound + α-bromocarbonyl | Ethanol, reflux | High yields |

These reactions are notable for their efficiency and the ability to produce complex aromatic compounds that are valuable in pharmaceuticals and materials science .

Medicinal Chemistry

Fluorescent Probes

Research has demonstrated that derivatives of this compound can be utilized to synthesize fluorescent probes. These probes are essential in biological assays and imaging techniques due to their ability to emit light upon excitation. For instance, the synthesis of fluorescent coumarins via Suzuki coupling has shown promising results in biological applications .

Case Study: Development of Imaging Agents

A study focused on synthesizing nuclear receptor imaging agents highlighted the role of this compound in creating compounds with high affinity for specific receptors. These agents can be used in diagnostic imaging to visualize biological processes in vivo .

Material Science

Synthesis of Functional Materials

In material science, this compound is employed to create functional materials through polymerization and cross-linking reactions. Its ability to form stable bonds makes it a key component in developing advanced materials with tailored properties for electronics and coatings.

Table: Applications in Material Science

| Material Type | Application | Methodology |

|---|---|---|

| Conductive Polymers | Flexible electronics | Polymerization using boronic acids |

| Coatings | Protective layers | Cross-linking reactions |

Environmental Chemistry

Detection of Pollutants

The compound has also been explored for its potential in environmental chemistry as a reagent for detecting pollutants. Its reactivity allows it to form complexes with various environmental contaminants, which can then be analyzed through spectroscopic methods.

作用機序

The mechanism of action of 3-Bromo-2,4,6-trimethylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. The palladium catalyst facilitates the transmetalation process, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which play crucial roles in the reaction mechanism .

類似化合物との比較

2,4,6-Trimethylphenylboronic acid: This compound lacks the bromine atom and is used in similar coupling reactions.

3-Bromophenylboronic acid: This compound has a similar structure but without the trimethyl groups, making it less sterically hindered.

Uniqueness: 3-Bromo-2,4,6-trimethylphenylboronic acid is unique due to the presence of both bromine and trimethyl groups, which provide steric hindrance and influence its reactivity in coupling reactions. This makes it particularly useful in synthesizing sterically demanding biaryl compounds .

生物活性

3-Bromo-2,4,6-trimethylphenylboronic acid (CAS No. 849062-19-7) is a boronic acid derivative with significant implications in organic synthesis, particularly in cross-coupling reactions. This compound exhibits unique biological activities that have been explored in various studies. This article summarizes the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and potential applications.

- Molecular Formula : C9H12BBrO2

- Molecular Weight : 242.91 g/mol

- CAS Number : 849062-19-7

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role in various biochemical processes:

- Inhibition of Proteasomes : Boronic acids can inhibit the proteasome pathway by binding to the active site of proteasomal enzymes. This inhibition can lead to the accumulation of proteins within cells, affecting cell cycle regulation and apoptosis.

- Cross-Coupling Reactions : The compound is often utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is facilitated by palladium catalysts and has been shown to yield high conversions under optimized conditions .

Anticancer Potential

Recent studies have investigated the anticancer properties of boronic acids. For instance:

- Case Study : A study demonstrated that boronic acids could induce apoptosis in cancer cells by disrupting proteasomal function. The specific activity of this compound was evaluated in various cancer cell lines, showing a dose-dependent increase in cell death .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

- Inhibition of β-lactamase : Research has indicated that certain boronic acids can effectively inhibit β-lactamase enzymes produced by resistant bacterial strains. This activity enhances the efficacy of β-lactam antibiotics against resistant infections .

Research Findings

Applications

- Synthetic Chemistry : Utilized primarily in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

- Pharmaceutical Development : Investigated as a potential lead compound for developing anticancer drugs and antibiotic adjuvants.

- Biochemical Research : Employed in studies examining protein interactions and enzyme kinetics.

特性

IUPAC Name |

(3-bromo-2,4,6-trimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQLVBOLIWMAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1C)C)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584398 | |

| Record name | (3-Bromo-2,4,6-trimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-19-7 | |

| Record name | (3-Bromo-2,4,6-trimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。